molecular formula C7H9NOS B067342 1-Ethoxypyridine-2(1H)-thione CAS No. 185507-87-3

1-Ethoxypyridine-2(1H)-thione

Cat. No. B067342
M. Wt: 155.22 g/mol
InChI Key: UVAXQYFJQMHKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxypyridine-2(1H)-thione, also known as EPT, is a heterocyclic organic compound that belongs to the family of pyridine derivatives. EPT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In

Mechanism Of Action

The mechanism of action of 1-Ethoxypyridine-2(1H)-thione is not fully understood. However, studies have suggested that 1-Ethoxypyridine-2(1H)-thione may exhibit its biological activities through the inhibition of enzymes, such as thioredoxin reductase and acetylcholinesterase. 1-Ethoxypyridine-2(1H)-thione has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

1-Ethoxypyridine-2(1H)-thione has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-Ethoxypyridine-2(1H)-thione can inhibit the growth of cancer cells and bacteria. 1-Ethoxypyridine-2(1H)-thione has also been found to induce apoptosis in cancer cells and inhibit acetylcholinesterase activity. In vivo studies have shown that 1-Ethoxypyridine-2(1H)-thione can reduce tumor growth in mice and exhibit insecticidal activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Ethoxypyridine-2(1H)-thione in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and manipulate. 1-Ethoxypyridine-2(1H)-thione is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-Ethoxypyridine-2(1H)-thione is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of 1-Ethoxypyridine-2(1H)-thione. One direction is to explore the potential of 1-Ethoxypyridine-2(1H)-thione as a drug candidate for the treatment of cancer, viral infections, and bacterial infections. Another direction is to investigate the use of 1-Ethoxypyridine-2(1H)-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in material sciences. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxypyridine-2(1H)-thione and its potential toxicity.

Synthesis Methods

1-Ethoxypyridine-2(1H)-thione can be synthesized through different methods, including the reaction of 2-chloropyridine with sodium ethoxide or the reaction of 2-mercaptopyridine with ethyl iodide. The latter method is preferred due to its high yield and simplicity. The reaction involves the addition of ethyl iodide to 2-mercaptopyridine in the presence of a base, followed by the elimination of hydrogen iodide to form 1-Ethoxypyridine-2(1H)-thione.

Scientific Research Applications

1-Ethoxypyridine-2(1H)-thione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In the pharmaceutical industry, 1-Ethoxypyridine-2(1H)-thione has been found to exhibit antitumor, antiviral, and antibacterial activities. In agrochemicals, 1-Ethoxypyridine-2(1H)-thione has been used as a fungicide and insecticide. In material sciences, 1-Ethoxypyridine-2(1H)-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

CAS RN

185507-87-3

Product Name

1-Ethoxypyridine-2(1H)-thione

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-ethoxypyridine-2-thione

InChI

InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3

InChI Key

UVAXQYFJQMHKJP-UHFFFAOYSA-N

SMILES

CCON1C=CC=CC1=S

Canonical SMILES

CCON1C=CC=CC1=S

synonyms

2(1H)-Pyridinethione,1-ethoxy-(9CI)

Origin of Product

United States

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